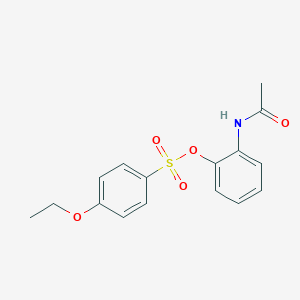

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2-acetamidophenyl) 4-ethoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-3-21-13-8-10-14(11-9-13)23(19,20)22-16-7-5-4-6-15(16)17-12(2)18/h4-11H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDJAOFVADSSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate typically involves multiple steps. One common method starts with the acetylation of aniline to form N-acetylaniline. This intermediate is then subjected to sulfonation using ethoxybenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency in production. Additionally, purification processes such as recrystallization or chromatography are employed to achieve high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which 2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially altering their function. The sulfonate group may also interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Structural Analogs in Pharmacological Research

Compound: (+)-(2-Fluoroethyl)(4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl)amin]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetra-hydro-5-pyrimidenecarboxylate (FE@SNAP)

- Key Differences: Incorporates a fluoroethyl group and a piperidinyl-acetylamino-phenyl substituent.

- Relevance: Demonstrated potent melanin-concentrating hormone receptor 1 (MCHR1) antagonism, with improved blood-brain barrier penetration compared to non-fluorinated analogs. The sulfonate ester in Tos@SNAP enhances metabolic stability over carboxylate precursors like SNAP-acid .

Compound: 2-(Acetylamino)phenyl 4-methoxybenzoate (CAS 173261-87-5)

- Key Differences : Replaces the sulfonate group with a benzoate ester and substitutes ethoxy with methoxy.

- Methoxy groups generally increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Substituent Effects on Physicochemical Properties

Key Observations:

- Sulfonate vs. Benzoate Esters : Sulfonates (e.g., Tos@SNAP) exhibit higher polarity and metabolic stability compared to benzoates, making them preferable for prolonged drug activity .

- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in the target compound) may offer intermediate lipophilicity between methoxy (more lipophilic) and hydroxy groups (more hydrophilic), balancing solubility and membrane permeability .

Biological Activity

Overview

2-(Acetylamino)phenyl 4-ethoxybenzenesulfonate (CAS No. 457961-32-9) is an organic compound that has garnered interest in various fields of research due to its potential biological activities. Its structure includes an acetylamino group attached to a phenyl ring, which is further connected to an ethoxybenzenesulfonate group. This unique configuration suggests a range of interactions with biological systems, making it a subject of investigation in medicinal chemistry and pharmacology.

The compound is characterized by the following structural features:

- Molecular Formula : C15H17NO4S

- Molecular Weight : 305.37 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and toluene, but limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins or enzymes. The acetylamino group can form hydrogen bonds with target proteins, potentially altering their function. The sulfonate group may interact with cellular membranes, affecting their permeability and function, which can lead to various biological effects depending on the context of use.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Anticonvulsant Activity

A study evaluated the anticonvulsant properties of related compounds, suggesting that derivatives similar to this compound may exhibit anticonvulsant effects. The mechanism involves modulation of neuronal voltage-sensitive sodium channels, which are critical in seizure activity .

2. Anti-inflammatory Effects

Preliminary investigations have suggested that compounds with similar structures may possess anti-inflammatory properties. The sulfonate group could play a role in modulating inflammatory pathways by interacting with inflammatory mediators or enzymes involved in the inflammatory response.

3. Enzyme Inhibition

The compound has been explored for its potential as a biochemical probe due to its ability to inhibit certain enzymes. This inhibition could lead to therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonated compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(Acetylamino)phenyl 4-methoxybenzenesulfonate | Similar structure with methoxy group | Anticonvulsant activity observed |

| 2-(Acetylamino)phenyl 4-chlorobenzenesulfonate | Chlorine substitution | Potential anti-inflammatory effects |

| 2-(Acetylamino)phenyl 4-bromobenzenesulfonate | Bromine substitution | Investigated for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.